molecular formula C26H22S2 B130433 Dibenzhydryl disulfide CAS No. 1726-02-9

Dibenzhydryl disulfide

Cat. No.: B130433
CAS No.: 1726-02-9
M. Wt: 398.6 g/mol
InChI Key: AKPLSMYRLYRCQN-UHFFFAOYSA-N
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Description

Dibenzhydryl disulfide is an organic compound with the molecular formula C26H22S2 It is characterized by the presence of two benzene rings connected through a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzhydryl disulfide can be synthesized through several methods. One common approach involves the reaction of dibenzhydryl chloride with sodium disulfide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dibenzhydryl thiol. This process involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzhydryl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibenzhydryl disulfide has several applications in scientific research:

Comparison with Similar Compounds

    Diphenyl disulfide: Similar structure but with phenyl groups instead of benzhydryl groups.

    Dibenzyl disulfide: Contains benzyl groups instead of benzhydryl groups.

    Dithiothreitol: A reducing agent with a similar disulfide bond but different overall structure.

Uniqueness: Dibenzhydryl disulfide is unique due to the presence of benzhydryl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and coordination chemistry .

Properties

IUPAC Name

[(benzhydryldisulfanyl)-phenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLSMYRLYRCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505951
Record name 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-02-9
Record name Dibenzhydryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZHYDRYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Dibenzhydryl Disulfide formed from Thiobenzophenone?

A1: this compound is formed through the reaction of Thiobenzophenone with sodium ethoxide (NaOEt) in ethanol. [] This reaction proceeds through a charge-transfer mechanism, as evidenced by product analysis and deuterium tracer experiments. []

Q2: Does the reaction outcome differ when using organolithium reagents instead of sodium ethoxide with Thiobenzophenone?

A2: Yes, the reaction of Thiobenzophenone with organolithium reagents like butyllithium and phenyllithium yields benzhydryl butyl sulfide and benzhydryl phenyl sulfide, respectively, instead of this compound. [] This difference highlights the influence of the nucleophile on the reaction pathway.

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